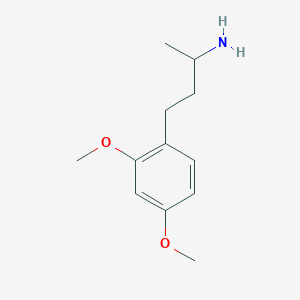

3-(2,4-二甲氧基苯基)-1-甲基丙胺

描述

The compound you mentioned seems to be a derivative of the stilbazolium class . Stilbazolium derivatives are organic compounds that have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . They are characterized by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .

Molecular Structure Analysis

The molecular structure of stilbazolium derivatives is usually analyzed using Single crystal X-ray diffraction and spectroscopic analysis . For example, 2-[2-(2,4-Dimethoxy-phenyl)-vinyl]-1-ethyl-pyridinium iodide (DMPI), a new organic stilbazolium derivative, was found to crystallize in triclinic structure with the centrosymmetric space group Pī .

Physical And Chemical Properties Analysis

Stilbazolium derivatives are known for their wide transparency range, suitable for opto-electronic and nonlinear optical applications . For instance, DMPI has a wide transparency range from 481 to 800 nm .

科学研究应用

药理活性和毒理学

对与“3-(2,4-二甲氧基苯基)-1-甲基丙胺”具有结构相似性的麦司卡林类似物的研究表明对实验动物有各种影响。麦司卡林类似物的化学结构中的修饰,包括甲氧基位置和侧链取代的改变,已显示出显着影响药理活性和毒性。Hardman、Haavik 和 Seevers (1973) 的研究表明,这些结构修饰可以降低或提高效力,突出了化学结构在确定这些化合物生物活性的重要性 (Hardman、Haavik 和 Seevers,1973)。

环境和合成应用

在更广泛的背景下,二甲氧基苯基化合物的衍生物已被探索其在药理学以外的各种应用中的潜力。例如,Petzold-Welcke 等人(2014 年)对木聚糖衍生物的研究深入研究了导致新的生物聚合物醚和酯的化学修饰。这些衍生物展示了在药物递送和作为抗菌剂中有价值的特定特性,突出了此类化学结构在开发具有靶向功能的新材料中的效用 (Petzold-Welcke、Schwikal、Daus 和 Heinze,2014)。

作用机制

Target of Action

The compound, also known as 4-(2,4-dimethoxyphenyl)butan-2-amine, primarily targets the acetylcholine nicotinic receptors in chromaffin cells . These receptors play a crucial role in the activation step of the catecholamine secretion process .

Mode of Action

The compound interacts with its targets through a process similar to DNA intercalation . This interaction is primarily driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix . This process eventually causes the helical structure to unwind .

Biochemical Pathways

The affected pathways involve the synthesis of tetrahydroquinoline (THQ) derivatives . These derivatives are known for their wide range of biological activities and are used in the production of new materials . They are also important precursors for more complex molecules with bio-utilities .

Result of Action

Given its interaction with acetylcholine nicotinic receptors and its mode of action, it can be inferred that the compound may influence neurotransmitter release and other neural functions .

未来方向

The future directions in the research of stilbazolium derivatives involve the development of derivatives with enhanced therapeutic potency and selectivity as well as luminous materials . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .

属性

IUPAC Name |

4-(2,4-dimethoxyphenyl)butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-9(13)4-5-10-6-7-11(14-2)8-12(10)15-3/h6-9H,4-5,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBLOGXWMZKKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C=C(C=C1)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dimethoxy-phenyl)-1-methyl-propylamine | |

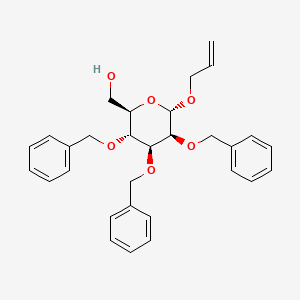

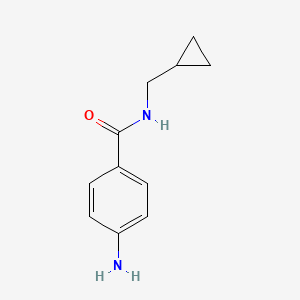

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B3169024.png)

![5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B3169036.png)

![2-[2-(2-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B3169053.png)

![(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl](/img/structure/B3169062.png)

![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3169096.png)